N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-15(11-3-1-7-22-11)16-9-14-18-17-13-6-5-10(19-20(13)14)12-4-2-8-23-12/h1-8H,9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRYAMDQBRYBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions to form the triazolopyridazine ring.
Thiophene Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated triazolopyridazine intermediate in the presence of a palladium catalyst.
Furan-2-Carboxamide Formation: The final step involves the amidation reaction where the furan-2-carboxylic acid is reacted with the triazolopyridazine-thiophene intermediate using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RSH)
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide exhibits promising activities such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its triazolopyridazine core is known for its activity against a range of diseases, including cancer and infectious diseases. The thiophene and furan moieties further enhance its pharmacokinetic properties.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science. Its diverse reactivity and biological activity make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridazine core can inhibit enzyme activity by binding to the active site, while the thiophene and furan rings can enhance binding affinity and specificity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyridazine/Pyrazine Cores
Key Compounds :
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (Patent EP 2022/06) Core: Triazolo-pyrazine fused with pyrrolo. Substituents: Cyclopropanesulfonamide and cyclobutyl groups. Comparison: The sulfonamide group enhances solubility but may reduce membrane permeability compared to the furan carboxamide in the target compound.
6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine (CAS Report 2017)
- Core : Benzodiazepine fused with triazolo.
- Substituents : Chlorophenyl and nitro groups.
- Comparison : The benzodiazepine core prioritizes CNS activity, whereas the triazolo-pyridazine in the target compound may favor kinase inhibition. The nitro group in this analogue could confer metabolic instability, unlike the thiophene and furan groups in the target, which are more metabolically robust .
Furan Carboxamide Derivatives
Key Compounds :
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) (Synthesis Study)
- Core : Furan with hydrazinyl-oxoethyl and methylcarboxamide.
- Comparison : While both compounds share a furan-carboxamide motif, the hydrazinyl group in 97c is reactive and prone to decomposition. The target compound’s triazolo-pyridazine-thiophene system offers greater stability and structural diversity for target engagement .
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Report 2025) Core: Oxazolo-pyridine. Substituents: Furan, phenyl, and thiazol groups. The thiazol group in this compound may improve selectivity for specific receptors, whereas the thiophene in the target compound could enhance aromatic interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s furan carboxamide group aligns with methodologies for acyl azide cyclization (as seen in ), suggesting feasible scalability .
- Pharmacokinetics : The thiophene and furan groups likely improve metabolic stability over chlorophenyl/nitro analogues, which are prone to oxidative metabolism .
- Target Selectivity : The triazolo-pyridazine core may offer broader kinase inhibition profiles compared to oxazolo-pyridine or benzodiazepine-based compounds, which are more niche in application .
Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a thiophene ring and a triazolo[4,3-b]pyridazine core, which are known to exhibit various pharmacological effects.
The mechanism of action of this compound is primarily linked to its ability to interact with specific biological targets. The triazolo[4,3-b]pyridazine scaffold allows for hydrogen bonding with various receptors and enzymes, influencing biochemical pathways related to cell proliferation and apoptosis. Notably, compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and inflammation.
Biological Activities
1. Anticancer Activity:
Several studies have indicated that derivatives of the triazolo[4,3-b]pyridazine scaffold demonstrate significant anticancer properties. For instance, compounds synthesized from this scaffold have shown potent antiproliferative effects against various cancer cell lines. The activity is often attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in cancer cell survival and proliferation .
2. Antimicrobial Properties:
Research has highlighted the antimicrobial potential of similar triazole derivatives. These compounds have exhibited activity against both bacterial and fungal strains, suggesting that the incorporation of the thiophene and triazole moieties enhances their efficacy against pathogens .
3. Anti-inflammatory Effects:
The anti-inflammatory properties of triazolo derivatives are also noteworthy. These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of triazolo derivatives, this compound was tested against human tumor cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of compounds related to this structure. The results demonstrated effective inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 15.62 µg/mL, supporting its use as a potential therapeutic agent for infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
